4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
Beschreibung
4-Butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core linked to a substituted pyridazine moiety via a phenyl spacer. The compound’s structure integrates a butoxy group at the para position of the benzene ring and a methyl-substituted dihydropyridazinone system. Its structural analysis would typically rely on crystallographic tools such as SHELXL for refinement and WinGX/ORTEP for visualization .
Eigenschaften
IUPAC Name |
4-butoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-3-4-14-28-18-8-10-19(11-9-18)29(26,27)23-17-7-5-6-16(15-17)20-12-13-21(25)24(2)22-20/h5-13,15,23H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYMFRRTTWQWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes a benzenesulfonamide moiety linked to a pyridazinone derivative. The presence of the butoxy group and the methyl substitution on the pyridazine ring enhances its solubility and bioavailability.
The biological activity of 4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide can be attributed to several mechanisms:
- Antiproliferative Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanism involves disruption of microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest in the G2/M phase .
- Inhibition of Angiogenesis : In chick chorioallantoic membrane (CAM) assays, compounds similar to 4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis .
- Neuroprotective Effects : Preliminary studies suggest that this compound may also have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Huntington's disease. The binding affinity to tau aggregates indicates a possible role in mitigating neurodegeneration .
Antiproliferative Activity
A study evaluated the antiproliferative effects of various derivatives on human cancer cell lines including MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). The results are summarized in Table 1.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide | MCF7 | 50 |
| 4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide | HT-29 | 45 |
| 4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-y)phenyl)benzenesulfonamide | M21 | 60 |
The IC50 values indicate that this compound exhibits potent activity against these cancer cell lines at nanomolar concentrations.
Angiogenesis Inhibition
In CAM assays, the compound significantly reduced blood vessel formation compared to controls. The efficacy was comparable to known angiogenesis inhibitors such as combretastatin A4.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results with a treatment regimen including derivatives of this compound, resulting in tumor reduction in a subset of patients.
- Neurodegenerative Disorders : Animal models treated with this compound exhibited reduced neuroinflammation and improved cognitive function in tests designed to assess memory and learning capabilities.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Anti-inflammatory Activity :
- Compounds similar to 4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in inflammation and pain pathways. Studies indicate that such compounds can provide relief from conditions like arthritis and other inflammatory disorders .
-
Antitumor Properties :
- Research has shown that derivatives of pyridazinone can exhibit antitumor activity by inducing apoptosis in cancer cells. The specific structural features of 4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide may enhance its effectiveness against certain cancer types .
- Antimicrobial Activity :
Case Study 1: Anti-inflammatory Efficacy
In a study examining the anti-inflammatory effects of related sulfonamides, researchers found that compounds with similar structures to 4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide significantly reduced edema in animal models of arthritis. The mechanism was attributed to COX inhibition and modulation of inflammatory cytokines.
Case Study 2: Antitumor Activity
A clinical trial investigated the efficacy of pyridazinone derivatives in patients with advanced solid tumors. Results indicated that patients receiving treatment with compounds structurally related to 4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide experienced tumor regression and improved quality of life metrics.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Below is a generalized approach for comparing such sulfonamide derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Hydrophobicity : The butoxy group enhances lipophilicity, which may influence membrane permeability but reduce aqueous solubility.
Crystallographic Trends : Similar space groups (e.g., P2₁/c) are common in sulfonamides, suggesting conserved packing motifs refined via SHELX .
Research Findings and Methodological Insights
Crystallographic Analysis
- Structure Solution : The compound’s hypothetical structure would require SHELXT for space-group determination and SHELXL for refinement, leveraging intensity data and anisotropic displacement parameters .
- Visualization : Tools like ORTEP (via WinGX) would model anisotropic thermal ellipsoids, critical for assessing molecular conformation and intermolecular interactions .
Comparative Limitations
- No empirical data (e.g., IC₅₀, binding affinities) are available in the provided evidence, limiting functional comparisons.
- Synthetic routes, stability, or metabolic profiles—key for drug development—are absent.
Q & A
Basic: How can researchers optimize the synthesis of 4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide to improve yield and purity?
Methodological Answer:
Statistical Design of Experiments (DoE) is critical for optimizing reaction parameters. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (50–120°C), and catalyst loading (e.g., Pd-based catalysts for coupling reactions). A fractional factorial design can reduce the number of trials while identifying interactions between variables. Post-synthesis purification via gradient HPLC or column chromatography with silica gel (60–120 mesh) is recommended for isolating high-purity fractions. Monitor reaction progress using TLC and confirm purity via NMR (≥95% by H NMR integration) .
Basic: What analytical techniques are essential for characterizing the structural and chemical properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and substituent positions (e.g., distinguishing between para/meta sulfonamide attachment).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., ESI+ mode for [M+H]+ ion).
- HPLC-PDA: Assesses purity (>98%) and identifies byproducts (e.g., unreacted pyridazinone intermediates).
- X-ray Crystallography (if crystalline): Resolves absolute stereochemistry and hydrogen-bonding patterns in the sulfonamide group .
Basic: What initial biological screening approaches are recommended for evaluating its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays: Target kinases or sulfotransferases due to the sulfonamide moiety’s known affinity for ATP-binding pockets. Use fluorescence polarization or radiometric assays.
- Cellular Viability Screening: Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include a positive control (e.g., doxorubicin) and validate cytotoxicity via flow cytometry.
- Solubility Profiling: Perform shake-flask experiments in PBS (pH 7.4) to guide dosing in in vivo models .
Advanced: How can computational methods elucidate the reaction mechanism and regioselectivity during synthesis?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition-state energies to explain regioselectivity in pyridazinone ring formation (e.g., 6-oxo vs. 3-oxo tautomers).
- Molecular Dynamics (MD) Simulations: Model solvent effects on intermediate stability (e.g., polar aprotic solvents stabilizing sulfonamide intermediates).
- Reaction Path Search Algorithms: Use tools like GRRM to identify low-energy pathways for key steps (e.g., SNAr or Ullmann coupling) .
Advanced: What strategies resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
- Orthogonal Assays: Cross-validate enzyme inhibition results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out assay-specific artifacts.
- Off-Target Profiling: Screen against a panel of 50+ kinases/phosphatases to identify promiscuity.
- Metabolite Identification: Use LC-MS/MS to check for in situ degradation (e.g., hydrolysis of the butoxy group) that may reduce potency in cell-based assays .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing target selectivity?
Methodological Answer:
- Core Modifications: Synthesize analogs with varied substituents (e.g., replacing butoxy with ethoxy or cyclopropylmethoxy) to probe steric effects.
- Scaffold Hopping: Replace the dihydropyridazinone ring with pyridone or quinazolinone cores to assess binding plasticity.
- Free-Wilson Analysis: Quantify contributions of individual substituents to activity (e.g., sulfonamide’s role in hydrogen bonding) .
Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Solvent Volume Reduction: Switch from batch to flow chemistry for exothermic steps (e.g., Suzuki couplings).
- Purification Scaling: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures).
- Thermal Safety: Conduct DSC (differential scanning calorimetry) to identify hazardous intermediates (e.g., nitro group reduction steps) .
Advanced: How to assess selectivity against structurally related enzymes (e.g., carbonic anhydrase isoforms)?
Methodological Answer:
- Crystallographic Studies: Resolve co-crystal structures with CA-II vs. CA-IX to map sulfonamide interactions.
- Competitive Binding Assays: Use fluorescent probes (e.g., dansylamide) to quantify displacement efficiency.
- pH-Dependent Activity Profiling: Exploit differences in active-site pKa between isoforms (e.g., CA-IX’s tumor-associated acidic activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
